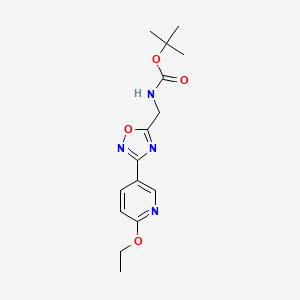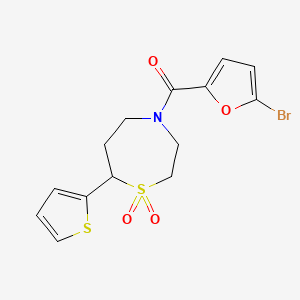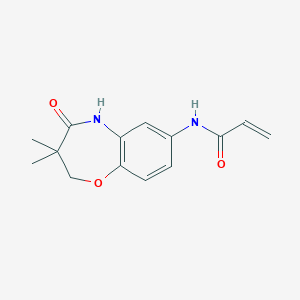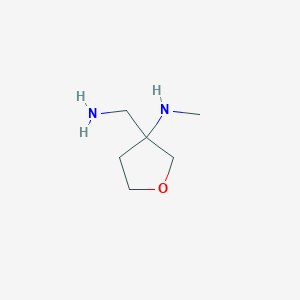
Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, also known as TEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Use
- The compound serves as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its utility in pharmaceutical research for the development of targeted therapies (Zhao et al., 2017).
Structural and Chemical Properties
- Its structural characteristics and the optimization of synthetic methods contribute to its relevance in chemical research, especially in the context of creating compounds with specific biological activities (Zhao et al., 2017).
- The crystal structure analysis of related carbamate derivatives informs on the interplay of hydrogen bonds and molecular interactions, providing insights into designing molecules with desired physical and chemical properties (Das et al., 2016).
Biological Activity and Potential Applications
- Certain derivatives of tert-butyl carbazate have been synthesized and evaluated for their antibacterial and anthelmintic activities, offering a glimpse into potential biomedical applications beyond the originally stated compound's scope (Sanjeevarayappa et al., 2015).
- The compound and its derivatives' ability to act as intermediates in the synthesis of biologically active molecules underscores its importance in the development of new therapeutic agents (Zhao et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-5-21-11-7-6-10(8-16-11)13-18-12(23-19-13)9-17-14(20)22-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXZQBEYBMXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)






![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)